molecular formula C8H6N2O2 B3219360 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190318-18-3

6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B3219360
CAS No.: 1190318-18-3
M. Wt: 162.15 g/mol
InChI Key: MAMXUJRBJZDAMH-UHFFFAOYSA-N
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Description

6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-3-carbaldehyde with a suitable pyrrole derivative under acidic or basic conditions to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

    Reduction: Formation of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features.

    Pyridine-3-carbaldehyde: A simpler compound with a pyridine ring and an aldehyde group.

Uniqueness

6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the fused ring system. This combination of functional groups provides distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-2-9-7-1-6(12)3-10-8(5)7/h1-4,9,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMXUJRBJZDAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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